5-amino-1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-(3-chlorophenyl)-N-(2-phenylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c18-13-7-4-8-14(11-13)23-16(19)15(21-22-23)17(24)20-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,19H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMOKETZOBOMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-(3-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazole derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H16ClN5O
- Molecular Weight : 341.8 g/mol
- InChIKey : UWMOKETZOBOMLM-UHFFFAOYSA-N
Antimicrobial Activity
Recent studies have demonstrated that 1,2,3-triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes and interference with metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | MIC = 0.0063 μmol/mL against E. coli | |
| Compound B | Inhibitory activity against Gram-positive bacteria |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and modulation of apoptosis-related proteins.
For example:
- Compound 5i (a related triazole) exhibited an IC50 value of 6.06 μM against H460 lung cancer cells and was found to significantly increase apoptosis markers such as LC3 and γ-H2AX expression .
Antitrypanosomal Activity
A study evaluating the trypanocidal potential of triazole analogs found that certain derivatives showed potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated IC50 values significantly lower than conventional treatments, indicating a promising avenue for further research in parasitic infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many 1,2,3-triazoles act as inhibitors for various enzymes involved in metabolic processes.
- Cell Membrane Disruption : These compounds can integrate into lipid membranes, altering their integrity and function.
- Apoptosis Induction : By activating specific signaling pathways related to cell death, triazoles can promote apoptosis in tumor cells.
Study on Anticancer Effects
A recent study highlighted the efficacy of triazole hybrids in cancer therapy. The study reported that compounds with triazole rings exhibited enhanced cytotoxicity against a range of cancer cell lines compared to their non-triazole counterparts .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial activity of various triazole derivatives. Results indicated that modifications at specific positions on the triazole ring could significantly enhance antibacterial efficacy against resistant strains .
Comparison with Similar Compounds
Key Findings from Comparative Studies
Substituent Effects on Activity :
- Aryl Group : Chlorophenyl derivatives (e.g., 3-chloro vs. 4-chloro) exhibit enhanced antiproliferative activity compared to fluorophenyl or methoxyphenyl analogs .
- Carboxamide Chain : Bulky aromatic side chains (e.g., N-(2-phenylethyl)) improve target specificity by mimicking β-turn structures, critical for enzyme inhibition .
Pharmacokinetic Properties: Compounds with halogenated aryl groups (e.g., 3-chlorophenyl) show increased metabolic stability compared to non-halogenated analogs . The phenethyl side chain in the target compound may enhance blood-brain barrier permeability relative to smaller substituents .
Mechanistic Insights: The 5-amino-1-(carbamoylmethyl) scaffold disrupts bacterial SOS response by inhibiting LexA autoproteolysis, while aryl-substituted analogs (e.g., 3-chlorophenyl) likely target eukaryotic kinases or proteasomes .
Data Tables
Table 1: Structural and Activity Comparison of Selected Analogs
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalyst Loading : Reduce CuI to 2 mol% to minimize copper residues while maintaining >80% yield .
- Scale-Up : Replace batch reactors with flow chemistry systems to improve reproducibility .
Q. Validation :
- Dynamic Light Scattering (DLS) : Confirm nano-formulation stability (PDI <0.3).
- In Vitro Bioavailability : Compare permeability (Caco-2 assay) between parent compound and derivatives.
What methodologies resolve contradictory data on enzyme inhibition potency?
Advanced Research Question
Methodological Answer :
Contradictions in IC50 values may arise from assay variability. Solutions include:
Standardization :
- Use recombinant enzymes (e.g., carbonic anhydrase isoforms) to eliminate batch differences .
- Control pH (7.4) and temperature (37°C) rigorously.
Orthogonal Assays :
Meta-Analysis :
Q. Case Study :
| Study | IC50 (nM) | Assay Type |
|---|---|---|
| A | 12 ± 2 | Fluorescence |
| B | 45 ± 10 | Radiometric |
| C | 18 ± 3 | SPR |
How can SAR studies improve selectivity for target enzymes?
Advanced Research Question
Methodological Answer :
Substituent Variation :
- Synthesize analogs with halogen (F, Br) or methyl groups at the triazole 5-position.
Enzyme Panels :
- Screen against off-target enzymes (e.g., kinases, phosphatases) to assess selectivity .
Computational Docking :
- Use AutoDock Vina to predict binding poses. ClogP values <3.0 correlate with reduced off-target binding .
Q. SAR Insights :
- 3-Chlorophenyl Group : Critical for hydrogen bonding with Tyr-204 in carbonic anhydrase.
- Phenylethyl Chain : Hydrophobic interactions enhance selectivity over HDACs .
What in vitro models are appropriate for toxicity profiling?
Basic Research Question
Methodological Answer :
Hepatotoxicity : HepG2 cells (IC50 >50 µM indicates low risk).
Cardiotoxicity : hERG channel inhibition assay (patch-clamp, IC50 >10 µM).
Metabolic Stability : Human liver microsomes (t1/2 >30 min preferred) .
Q. Validation :
- Compare cytotoxicity (MTT assay) across cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 62 |
| HEK293 | 78 |
| NIH/3T3 | 85 |
How can computational tools predict metabolic pathways?
Advanced Research Question
Methodological Answer :
ADMET Prediction :
- Use Schrödinger’s QikProp to estimate CYP450 metabolism sites.
Metabolite Identification :
Toxicophore Mapping :
- Identify reactive intermediates (e.g., epoxides) with FAF-Drugs4.
Case Study : Predicted metabolites:
- Primary : 5-Hydroxy-triazole derivative (m/z 327.1).
- Secondary : N-dealkylated product (m/z 265.0).
What crystallographic techniques determine binding modes?
Advanced Research Question
Methodological Answer :
Co-Crystallization : Soak target protein (e.g., carbonic anhydrase II) with 5 mM compound.
Data Collection : X-ray diffraction (1.8 Å resolution) using synchrotron radiation .
Structure Refinement : PHENIX software to model ligand-protein interactions (e.g., H-bond with Thr-199) .
Q. Key Interactions :
- Triazole NH : H-bonds to Glu-106.
- 3-Chlorophenyl : π-π stacking with Phe-131.
Future Directions
Derivative Development : Incorporate sulfonamide groups to enhance solubility without compromising activity .
In Vivo Models : Evaluate pharmacokinetics in zebrafish xenografts for neuroinflammatory applications .
Machine Learning : Train models on PubChem data to predict novel analogs with dual enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
